molecular formula C10H16N2O4S B14897850 4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid

4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid

Cat. No.: B14897850
M. Wt: 260.31 g/mol
InChI Key: MPGHXHITNZTSAK-UHFFFAOYSA-N
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Description

4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid is a complex organic compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of an N-arylideneisonicotinohydrazide derivative with thiolactic acid under microwave-assisted conditions . This method is advantageous due to its efficiency and the high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine-2-thione derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-one: Studied for its antimicrobial and anticancer activities.

    Thiazolidine-2-thione: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Uniqueness

4-(n-Methyl-2-(4-oxothiazolidin-3-yl)acetamido)butanoic acid is unique due to its specific substitution pattern and the presence of both an acetamido and a butanoic acid group

Properties

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

4-[methyl-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C10H16N2O4S/c1-11(4-2-3-10(15)16)8(13)5-12-7-17-6-9(12)14/h2-7H2,1H3,(H,15,16)

InChI Key

MPGHXHITNZTSAK-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)O)C(=O)CN1CSCC1=O

Origin of Product

United States

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